N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide
Description
N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is a complex organic compound featuring a pyrimidine ring substituted with a thiophene and a trifluoromethyl group
Properties
Molecular Formula |
C14H12F3N3O2S2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-methyl-3-oxo-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide |
InChI |
InChI=1S/C14H12F3N3O2S2/c1-7(21)11(12(22)18-2)24-13-19-8(9-4-3-5-23-9)6-10(20-13)14(15,16)17/h3-6,11H,1-2H3,(H,18,22) |
InChI Key |
AKLXLFINKCTHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a thiophene derivative, the pyrimidine ring is constructed through a series of condensation reactions involving trifluoromethylated intermediates.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Formation of the Butanamide Moiety: The final step involves the acylation of the intermediate to form the butanamide structure, typically using acyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.
Medicine
Medicinally, N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances binding affinity and specificity, making the compound a potent modulator of its targets.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-oxo-2-{[4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide
- N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}butanamide
Uniqueness
Compared to similar compounds, N-methyl-3-oxo-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is unique due to the presence of both the thiophene and trifluoromethyl groups. These groups confer distinct electronic and steric properties, enhancing the compound’s reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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